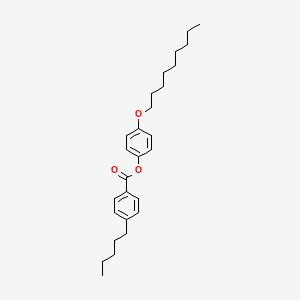
4-(Nonyloxy)phenyl 4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Nonyloxy)phenyl 4-pentylbenzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The structure of this compound consists of a phenyl ring substituted with a nonyloxy group and a pentylbenzoate group, which contributes to its liquid crystalline behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)phenyl 4-pentylbenzoate typically involves a multi-step process. One common method is the esterification reaction between 4-hydroxybenzoic acid and 4-pentylphenol, followed by the introduction of the nonyloxy group through an etherification reaction. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Nonyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(Nonyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form ordered structures.
Industry: It is widely used in the production of liquid crystal displays (LCDs) and other display technologies.
Mécanisme D'action
The mechanism of action of 4-(Nonyloxy)phenyl 4-pentylbenzoate is primarily related to its ability to form liquid crystalline phases. These phases are characterized by their ordered molecular arrangement, which allows for unique optical and electronic properties. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the alignment of the compound in response to external stimuli such as electric fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentylphenyl 4-pentylbenzoate
- 4-(Octyloxy)phenyl 4-pentylbenzoate
- 4-(Decyloxy)phenyl 4-pentylbenzoate
Uniqueness
4-(Nonyloxy)phenyl 4-pentylbenzoate is unique due to the specific combination of the nonyloxy and pentylbenzoate groups, which confer distinct liquid crystalline properties. This uniqueness makes it particularly suitable for certain applications in display technologies and other fields where precise control of molecular alignment is required.
Propriétés
Numéro CAS |
111216-81-0 |
|---|---|
Formule moléculaire |
C27H38O3 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
(4-nonoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-12-22-29-25-18-20-26(21-19-25)30-27(28)24-16-14-23(15-17-24)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
Clé InChI |
UCLUMPHEKTYOJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
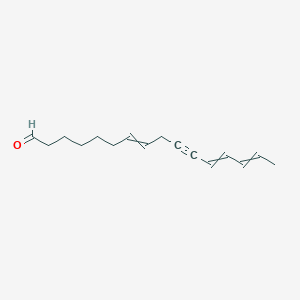
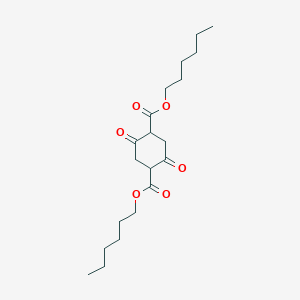
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

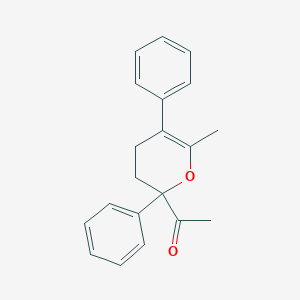
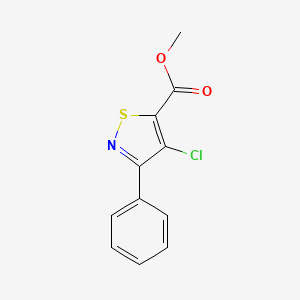
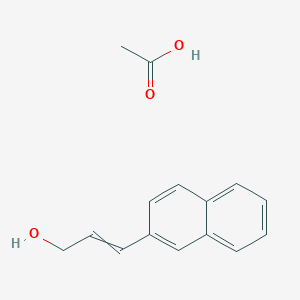
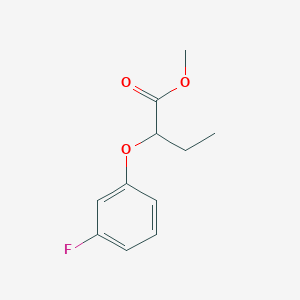
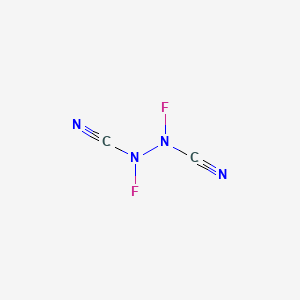
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)

![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
